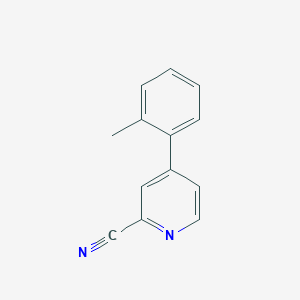

4-(2-Methylphenyl)pyridine-2-carbonitrile

Description

Properties

IUPAC Name |

4-(2-methylphenyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-10-4-2-3-5-13(10)11-6-7-15-12(8-11)9-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYFAFZLTJTVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271909 | |

| Record name | 4-(2-Methylphenyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219454-70-2 | |

| Record name | 4-(2-Methylphenyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219454-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylphenyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(2-Methylphenyl)pyridine-2-carbonitrile, with the CAS number 1219454-70-2, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a pyridine ring substituted with a 2-methylphenyl group and a cyano group, suggests possible interactions with biological targets, making it a candidate for further research in pharmacology and toxicology.

- IUPAC Name : 4-(2-Methylphenyl)pyridine-2-carbonitrile

- Molecular Formula : C13H10N2

- Molecular Weight : 210.24 g/mol

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-(2-Methylphenyl)pyridine-2-carbonitrile exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to inhibit bacterial growth effectively. A study focusing on related compounds demonstrated that structural modifications could enhance their efficacy against various pathogens, suggesting that 4-(2-Methylphenyl)pyridine-2-carbonitrile may also possess similar properties.

Anticancer Activity

Research has highlighted the potential of pyridine derivatives in cancer therapy. A comparative analysis of various compounds revealed that certain pyridine-based structures inhibit cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of signaling pathways related to cell survival and death, particularly through the inhibition of specific kinases and receptors that are overexpressed in tumors.

Enzyme Inhibition

The compound's ability to interact with enzymes is a critical aspect of its biological activity. Studies have shown that related compounds can act as inhibitors for enzymes involved in critical metabolic pathways. For example, inhibitors targeting the PD-L1 pathway have been synthesized based on similar structural frameworks, which may suggest that 4-(2-Methylphenyl)pyridine-2-carbonitrile could also function as a potential enzyme inhibitor.

Case Studies

- Antimicrobial Evaluation : In vitro testing of pyridine derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Cancer Cell Line Studies : Compounds structurally akin to 4-(2-Methylphenyl)pyridine-2-carbonitrile were tested against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant anticancer potential.

The biological activity of 4-(2-Methylphenyl)pyridine-2-carbonitrile is hypothesized to involve:

- Binding Affinity : The compound likely binds to specific receptors or enzymes, altering their activity.

- Signal Transduction Modulation : It may influence cellular signaling pathways associated with growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds induce oxidative stress in target cells, leading to apoptosis.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H10N2 |

| Molecular Weight | 210.24 g/mol |

| Antimicrobial Activity | Effective against S. aureus, E. coli |

| Anticancer Activity | IC50 values in micromolar range |

| Enzyme Targets | Potential inhibitors of PD-L1 pathway |

Comparison with Similar Compounds

Structural Variations in Pyridine-2-carbonitrile Derivatives

The following table summarizes key structural differences between 4-(2-Methylphenyl)pyridine-2-carbonitrile and its analogues:

Physicochemical Properties

- Lipophilicity : The 2-methylphenyl group in the target compound increases logP compared to analogues with polar substituents (e.g., morpholine in ). However, CF3 and sulfanyl groups () further elevate lipophilicity .

- Solubility: Amino and morpholine substituents () enhance aqueous solubility, whereas the target compound’s solubility is moderate due to its aromatic substituents .

Preparation Methods

Preparation of Pyridine-2-carbonitrile Intermediate

A common approach begins with 3-acetylpyridine as a precursor, which undergoes reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate containing a reactive enamine or imine functionality (referred to as formula III compound in patent CN104341387A). This intermediate is crucial for subsequent coupling.

- Reaction conditions: reflux in an inert solvent such as DMF at 100–130 °C for 2–6 hours.

- Molar ratio: DMF-DMA to 3-acetylpyridine controlled tightly at 0.9–1.1:1 to minimize by-products.

- Outcome: formation of a reactive intermediate mixture without isolation.

Preparation of 2-Methylphenyl Guanidine Derivative (Formula II Compound)

The 2-methylphenyl moiety is introduced via a guanidine derivative prepared from 2-amino-4-nitrotoluene and cyanamide in aqueous hydrochloric acid.

- Reaction conditions: heating at 60–65 °C for 2–6 hours.

- Neutralization: post-reaction pH adjusted to 8–9 with alkali (e.g., sodium hydroxide) to precipitate the guanidine derivative.

- Yield: high (95–97%) with purity >99% by HPLC.

- Safety: this method avoids hazardous reflux with nitric acid, enhancing operational safety.

Coupling to Form 4-(2-Methylphenyl)pyridine-2-carbonitrile (Formula I Compound)

The reactive intermediate from 3-acetylpyridine and DMF-DMA is directly reacted with the guanidine derivative in DMF at reflux temperature.

- Reaction time: 5–25 hours.

- No isolation: the intermediate mixture is used without separation, simplifying the process.

- Purification: crude product is recrystallized from methanol to yield >99% pure compound.

- Yield: typically around 80–83%.

Detailed Reaction Scheme and Conditions

| Step | Reactants & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 3-acetylpyridine + DMF-DMA (0.9–1.1:1 molar ratio), DMF solvent, reflux 4 h | Formation of intermediate (formula III) | Intermediate mixture used directly |

| 2 | 2-amino-4-nitrotoluene + cyanamide (2–3:1 molar ratio), aqueous HCl, 60–65 °C, 4 h | Formation of guanidine derivative (formula II) | Yield 95–97%, purity >99% |

| 3 | Intermediate (step 1) + guanidine derivative (step 2), DMF, reflux 16–20 h | Coupling to form target compound (formula I) | Yield ~82%, purity >99% |

| 4 | Recrystallization from methanol | Purification | Purity ≥99%, impurity <0.1% |

Analytical and Quality Control Data

- HPLC Purity: >99.0% for final product.

- Impurities: Controlled to <0.1% by strict control of DMF-DMA molar ratio; excess DMF-DMA leads to impurity IV formation (~1%), which is difficult to remove and affects downstream synthesis.

- NMR Data: Proton NMR confirms the structure with characteristic signals for methyl, aromatic, and pyridine protons.

- Mass Spectrometry: Used to identify impurities and confirm molecular weight.

Advantages of the Method

- Safety: Avoids use of hazardous nitric acid and long reflux times in guanidine formation.

- Efficiency: One-pot synthesis from intermediate to final product without isolation reduces time and cost.

- Purity: Careful stoichiometric control minimizes impurities that complicate purification and affect subsequent reactions.

- Scalability: Suitable for industrial production due to simplified operations and high yields.

Summary Table of Preparation Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Solvent for intermediate formation | DMF | Inert solvent, high boiling point |

| DMF-DMA to 3-acetylpyridine ratio | 0.9–1.1:1 | Critical to minimize impurities |

| Temperature (intermediate formation) | 100–130 °C | Reflux conditions |

| Guanidine formation temperature | 60–65 °C | Aqueous HCl medium |

| Guanidine precursor ratio (cyanamide:2-amino-4-nitrotoluene) | 2–3:1 | Ensures complete conversion |

| Coupling reaction temperature | 100–130 °C | Reflux in DMF |

| Coupling reaction time | 5–25 hours | Ensures full conversion |

| Final product purity | ≥99% | After recrystallization |

| Overall yield | ~80% | High for multi-step synthesis |

Research Findings and Industrial Implications

- The control of DMF-DMA molar ratio is pivotal to avoid formation of impurity IV, which negatively impacts purity and downstream synthesis.

- The method replaces hazardous reagents with safer alternatives, improving industrial safety.

- The direct use of reaction mixtures without intermediate isolation simplifies scale-up.

- The final product’s high purity and yield make it an excellent intermediate for further pharmaceutical synthesis, including kinase inhibitors like imatinib.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.